Avenanthramide D

Catalog No.
S519844
CAS No.
115610-36-1
M.F
C16H13NO4
M. Wt
283.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avenanthramide D

CAS Number

115610-36-1

Product Name

Avenanthramide D

IUPAC Name

2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

InChI

InChI=1S/C16H13NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-10,18H,(H,17,19)(H,20,21)/b10-7+

InChI Key

INBHLTYBRKASIZ-JXMROGBWSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O

solubility

Soluble in DMSO

Synonyms

Avenanthramide D

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O

The exact mass of the compound Avenanthramide 1p is 283.0845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory Properties

One of the most studied aspects of Avn 1p is its potential anti-inflammatory effect. Studies have shown that Avn 1p can inhibit the production of inflammatory mediators like cytokines and interleukins in immune cells []. This suggests Avn 1p might be beneficial in managing chronic inflammatory conditions such as arthritis and inflammatory bowel disease.

Cardiovascular Health

Research suggests Avn 1p may contribute to cardiovascular health. Studies have demonstrated Avn 1p's ability to relax blood vessels, potentially lowering blood pressure []. Additionally, Avn 1p might help regulate cholesterol levels by promoting the excretion of LDL cholesterol (bad cholesterol) [].

Skin Health

Avn 1p's anti-inflammatory properties extend to the skin. Studies have shown Avn 1p can reduce itching and inflammation caused by eczema and atopic dermatitis [].

Avenanthramide D is a unique phenolic compound primarily found in oats (Avena sativa). It belongs to a class of compounds known as avenanthramides, which are characterized by the conjugation of anthranilic acid with hydroxycinnamic acids, such as p-coumaric, caffeic, and ferulic acids. Avenanthramide D specifically consists of anthranilic acid linked to p-coumaric acid. This compound is notable for its antioxidant properties and potential health benefits, including anti-inflammatory effects and skin protection.

  • Antioxidant Activity: Avenanthramides may scavenge free radicals and reactive oxygen species, potentially reducing oxidative stress.
  • Anti-inflammatory Activity: They may modulate the activity of enzymes involved in inflammation [].

  • Oxidation: The double bond in its structure makes avenanthramide D susceptible to oxidation, which can lead to the formation of reactive oxygen species.
  • Isomerization: Exposure to ultraviolet light can cause isomerization from its trans form to cis forms, altering its biological activity and stability .
  • Hydrolysis: In aqueous environments, avenanthramide D may hydrolyze, leading to the release of its constituent acids, which can affect its bioactivity.

Avenanthramide D exhibits several biological activities:

  • Antioxidant Activity: It acts as a potent antioxidant by donating hydrogen atoms to free radicals, thereby preventing oxidative stress that can lead to chronic diseases such as cancer and cardiovascular disorders .
  • Anti-inflammatory Effects: Studies have shown that avenanthramide D can inhibit mast cell degranulation and reduce inflammation markers, making it beneficial for conditions like atopic dermatitis .
  • Skin Barrier Function: Research indicates that dihydroavenanthramide D enhances skin barrier function, promoting skin health by improving hydration and reducing transepidermal water loss .

Avenanthramide D can be synthesized through various methods:

  • Natural Extraction: It is primarily extracted from oat bran using solvent extraction techniques that isolate avenanthramides from other components.
  • Synthetic Approaches: Chemical synthesis can be performed using methods adapted from existing protocols for producing other avenanthramides. For example, chromatography techniques have been employed to synthesize avenanthramides A, B, D, and E .
  • Biotechnological Methods: Recombinant yeast systems have been utilized to produce avenanthramides by engineering yeast strains to express the necessary biosynthetic pathways .

Avenanthramide D has several applications:

  • Cosmetics: Due to its antioxidant and anti-inflammatory properties, it is used in skincare products aimed at reducing irritation and enhancing skin hydration.
  • Nutraceuticals: Its health benefits make it a candidate for dietary supplements targeting oxidative stress and inflammation.
  • Pharmaceuticals: Research is ongoing into its potential therapeutic uses in treating conditions related to oxidative damage and inflammation.

Avenanthramide D is part of a larger family of avenanthramides. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
Avenanthramide AAnthranilic acid + p-coumaric acidStrong antioxidant properties
Avenanthramide BAnthranilic acid + ferulic acidHigher antioxidant capacity than A
Dihydroavenanthramide DReduced double bond structure compared to avenanthramide DMore chemically stable; enhanced skin benefits
TranilastN-(3′,4′-dimethoxycinnamoyl)-anthranilic acidUsed as an anti-histamine; similar structure

Uniqueness of Avenanthramide D

Avenanthramide D's uniqueness lies in its specific combination of anthranilic acid with p-coumaric acid, which imparts distinct biological activities not fully replicated in other avenanthramides. Its role in enhancing skin barrier function and potent antioxidant properties make it particularly valuable in both cosmetic and therapeutic applications.

IUPAC Nomenclature and Systematic Classification

Avenanthramide D follows systematic nomenclature conventions established for phenolic alkaloid compounds. The compound possesses the IUPAC name 2-[[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]amino]benzoic acid [2] [3]. This nomenclature reflects the structural composition of the molecule, indicating the presence of a benzoic acid derivative with a substituted cinnamoyl amide group.

The systematic classification of Avenanthramide D places it within the broader family of avenanthramides, which are categorized using two primary nomenclature systems. The Collins nomenclature system employs alphabetical designations, while the modified Dimberg system utilizes a numerical-alphabetical combination [4]. According to the Dimberg classification system, Avenanthramide D is designated as "1p," where the number "1" denotes the anthranilic acid moiety (unsubstituted anthranilic acid) and the letter "p" represents the p-coumaric acid derivative [4] [5].

The compound is registered under Chemical Abstracts Service (CAS) number 115610-36-1 [2] [3] [6] and carries the United Nations International Identifier (UNII) 24HT67X53Y [2]. Additional systematic identifiers include the ChEBI identification number CHEBI:174705 [2] and the European Community number 920-437-9 [2].

Molecular Formula and Stereochemical Configuration

Avenanthramide D possesses the molecular formula C16H13NO4, corresponding to a molecular weight of 283.28 grams per mole [2] [7] [6]. The exact mass of the compound is 283.08445790 Daltons [7]. The structural framework consists of 16 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and four oxygen atoms, representing a total of 21 heavy atoms [7].

The stereochemical configuration of Avenanthramide D is characterized by the presence of an E-configuration double bond in the cinnamoyl moiety. The International Union of Pure and Applied Chemistry (IUPAC) designation explicitly indicates the (2E) stereochemistry in the systematic name [2] [3]. This E-configuration represents the trans arrangement of substituents across the double bond, which is the naturally occurring and thermodynamically stable form [1].

The compound exhibits specific geometric parameters that influence its biological activity and chemical properties. The molecule contains four rotatable bonds, three hydrogen bond donors, and four hydrogen bond acceptors [7]. The topological polar surface area is calculated as 86.3 square Angstroms, and the compound demonstrates an XLogP3 value of 3.6, indicating moderate lipophilicity [7].

The stereochemical configuration can undergo isomerization under specific conditions, particularly upon exposure to ultraviolet radiation. This photo-isomerization process can convert the naturally occurring E-isomer to the corresponding Z-isomer, creating stereoisomeric pairs [1]. However, the E-configuration remains the predominant and most stable form under normal conditions.

Comparative Structural Analysis with Avenanthramides A, B, and C

Avenanthramide D exhibits distinct structural differences when compared to the other major avenanthramides (A, B, and C), particularly in the composition of the anthranilic acid moiety. While Avenanthramides A, B, and C all contain 5-hydroxyanthranilic acid as their anthranilic acid component, Avenanthramide D is unique in containing unsubstituted anthranilic acid [4] [5] [8].

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberAnthranilic Acid MoietyCinnamic Acid Moiety
Avenanthramide AC16H13NO5299.28108605-70-55-hydroxyanthranilic acidp-coumaric acid
Avenanthramide BC17H15NO6329.30108605-69-25-hydroxyanthranilic acidferulic acid
Avenanthramide CC16H13NO6315.28116764-15-95-hydroxyanthranilic acidcaffeic acid
Avenanthramide DC16H13NO4283.28115610-36-1anthranilic acidp-coumaric acid

The structural comparison reveals that Avenanthramide D shares the p-coumaric acid moiety with Avenanthramide A, but differs significantly in the anthranilic acid component [9] [8]. This structural variation results in Avenanthramide D having the lowest molecular weight (283.28 g/mol) among the four major avenanthramides due to the absence of the hydroxyl group on the anthranilic acid ring [2] [9] [10] [11].

The presence of unsubstituted anthranilic acid in Avenanthramide D contributes to its distinct chemical and biological properties. The absence of the 5-hydroxyl group results in reduced polarity compared to Avenanthramides A, B, and C [12] [8]. This structural difference influences the compound's antioxidant activity, with studies indicating that avenanthramides containing 5-hydroxyanthranilic acid generally exhibit higher antioxidant capacity than those with unsubstituted anthranilic acid [8].

The structural variations among avenanthramides also influence their biosynthetic pathways. While Avenanthramides A and C are synthesized through the action of hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT) enzymes using 5-hydroxyanthranilic acid as the acceptor substrate, the biosynthesis of Avenanthramide D involves the use of unsubstituted anthranilic acid [13] [5].

Furthermore, the structural differences impact the compounds' pharmacological properties and biological activities. The comparative analysis demonstrates that the substitution pattern on both the anthranilic acid and cinnamic acid moieties plays a crucial role in determining the overall biological efficacy of these compounds [12] [14]. Avenanthramide D's unique structural configuration contributes to its specific biological profile, distinguishing it from its hydroxylated counterparts in the avenanthramide series.

The biosynthesis of Avenanthramide D relies on two critical precursor molecules that serve as the foundational building blocks for this phenolic compound [3] [4]. The first precursor, hydroxyanthranilic acid, functions as the central scaffold molecule for all avenanthramides, including Avenanthramide D [5] [6]. This compound, with the chemical structure C₇H₅NO₄, exists as 2-amino-3-hydroxybenzoic acid and serves as the acyl acceptor substrate in the condensation reactions catalyzed by hydroxycinnamoyl transferases [5] [7].

Hydroxyanthranilic acid originates from the tryptophan metabolic pathway through the kynurenine pathway, where it represents an intermediate in the metabolism of tryptophan [5] [8]. In mammals, this compound is synthesized from L-3-hydroxykynurenine through the action of the enzyme kynureninase, producing both 3-hydroxyanthranilic acid and L-alanine [5]. However, in oat biosynthesis, the specific pathway for hydroxyanthranilic acid formation requires further investigation, though it likely involves similar amino acid metabolic processes [3].

The second critical precursor category comprises hydroxycinnamoyl-CoA derivatives, particularly p-coumaroyl-CoA, which serves as the acyl donor for Avenanthramide D synthesis [3] [9]. These activated coenzyme A thioesters are derived from the phenylpropanoid pathway, beginning with the conversion of phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase, followed by hydroxylation to p-coumaric acid by cinnamic acid 4-hydroxylase [4] [10].

The formation of p-coumaroyl-CoA requires the action of 4-coumarate-CoA ligase enzymes, which activate the carboxyl group of p-coumaric acid through ATP-dependent formation of an acyl-CoA thioester bond [9] [11]. This activation step is essential because the CoA thioester form provides the necessary chemical reactivity for subsequent condensation reactions with amino acid acceptors [9] [12].

Research has demonstrated that oat 4-coumarate-CoA ligase enzymes exhibit substrate specificity towards various hydroxycinnamic acids, with conversion efficiencies varying significantly among substrates [3] [11]. Under standardized reaction conditions with one-hour reaction times, the enzyme converts approximately 62% of p-coumaric acid to its corresponding CoA thioester, while achieving 52% conversion for caffeic acid and greater than 90% conversion for ferulic acid [3].

Enzymatic Pathways Involving 4-Coumarate-CoA Ligase (4CL) and Hydroxycinnamoyl Transferases (HHTs)

The enzymatic machinery responsible for Avenanthramide D biosynthesis centers on two key enzyme families: 4-coumarate-CoA ligases and hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferases [3] [11]. These enzymes work in sequential fashion to accomplish the conversion of free hydroxycinnamic acids into complex phenolic amides.

The 4-coumarate-CoA ligase family in oat comprises multiple isoforms, with As4CL1 and As4CL2 being the primary enzymes identified through transcriptomic analysis [3] [13]. These enzymes belong to the acyl-activating enzyme superfamily and catalyze the ATP-dependent formation of CoA thioesters from hydroxycinnamic acid substrates [13] [14]. The reaction mechanism involves the formation of an acyl-adenylate intermediate, followed by nucleophilic attack by coenzyme A to generate the final thioester product [14] [15].

Functional characterization of oat 4CL enzymes reveals distinct substrate preferences and catalytic efficiencies [3] [11]. As4CL1 demonstrates broad substrate specificity, efficiently converting p-coumaric acid, caffeic acid, and ferulic acid to their corresponding CoA thioesters [3]. The enzyme exhibits optimal activity under physiological conditions, with maximum activity observed at pH 7.5 and 30°C [3]. Kinetic analyses indicate that the enzyme displays Michaelis-Menten kinetics with distinct Km and Vmax values for different substrates, reflecting the varying affinities and turnover rates [11] [13].

The hydroxycinnamoyl transferase family represents a more specialized group of enzymes belonging to the BAHD acyltransferase superfamily [3] [4]. In oat, six distinct HHT genes have been identified (AsHHT1-6), encoding enzymes that share 82-98% amino acid identity [3]. These enzymes are characterized by two conserved motifs: the HXXXD motif in the central region, where histidine serves as the catalytic residue, and the DFGWG motif near the C-terminus, involved in CoA binding [4] [16].

The catalytic mechanism of HHT enzymes involves the deprotonation of the acceptor substrate by the catalytic histidine, enabling nucleophilic attack on the carbonyl carbon of the CoA thioester [4] [16]. This creates a tetrahedral intermediate that subsequently undergoes re-protonation to yield the final acylated amide product and free coenzyme A [4].

Functional analysis of oat HHT enzymes reveals substrate specificity patterns that differ from initial assumptions about avenanthramide biosynthesis [3]. AsHHT1 and AsHHT4, representing the two major HHT subfamilies, both catalyze the condensation of 5-hydroxyanthranilic acid with p-coumaroyl-CoA to produce Avenanthramide A, and with caffeoyl-CoA to produce Avenanthramide C [3]. However, these enzymes cannot utilize feruloyl-CoA as a substrate, indicating that the biosynthesis of ferulic acid-derived avenanthramides requires alternative enzymatic mechanisms [3].

Mass spectrometric analysis confirms the authenticity of HHT-catalyzed products, with Avenanthramide A showing a molecular ion at m/z 298.1 and a characteristic fragment at m/z 254.0 resulting from carboxylic group removal [3]. Similarly, Avenanthramide C displays the expected mass spectral properties consistent with its structure as the caffeoyl derivative of 5-hydroxyanthranilic acid [3].

Role of Caffeoyl-CoA O-Methyltransferase (CCoAOMT) in Modifications

The discovery that HHT enzymes cannot directly synthesize ferulic acid-derived avenanthramides led to the identification of an alternative biosynthetic route involving caffeoyl-CoA O-methyltransferase [3] [17]. This enzyme plays a crucial role in the methylation of Avenanthramide C to produce Avenanthramide B, representing a post-condensation modification step in avenanthramide biosynthesis [3] [18].

Caffeoyl-CoA O-methyltransferase belongs to the class of S-adenosyl-L-methionine-dependent O-methyltransferases and represents a structurally distinct family from other plant methyltransferases [17] [18]. The enzyme is more closely related to mammalian catechol O-methyltransferases than to other plant O-methyltransferases, suggesting an evolutionary relationship with animal methylation systems [17].

Kinetic characterization of oat CCoAOMT reveals remarkable substrate specificity, with Avenanthramide C serving as the most preferred substrate [3]. The enzyme exhibits a Km value of 167.0 ± 25.2 μM and a Vmax of 514.4 ± 41.0 nmol/μg/min for Avenanthramide C, resulting in a catalytic efficiency (Vmax/Km) of 3.08 [3]. In comparison, the enzyme shows significantly lower efficiency with caffeoyl-CoA (0.70) and caffeic acid (0.31), indicating a clear preference for the avenanthramide substrate over the traditional lignin precursors [3].

The catalytic mechanism of CCoAOMT involves metal-mediated deprotonation of the caffeoyl 3-hydroxyl group, followed by transmethylation through the juxtaposition of a reactive phenolic oxyanion near the reactive methyl group of S-adenosyl methionine [17] [18]. The enzyme requires calcium ions for optimal activity, and the electropositive environment around the caffeoyl 3-hydroxyl group, created by the positively charged sulfur of SAM and the Ca²⁺ ion, facilitates the formation of an oxyanion intermediate [17].

Crystal structure analysis of related CCoAOMT enzymes reveals the molecular basis for substrate recognition and catalysis [17]. The enzyme active site contains specific amino acid residues that control substrate binding and orientation, with the 3-hydroxyl group of the substrate positioned approximately 3 Å from the reactive methyl group of SAM [17]. This precise spatial arrangement enables efficient methyl transfer while maintaining substrate specificity.

The biological significance of CCoAOMT-mediated methylation extends beyond simple chemical modification [18] [19]. The enzyme plays a dominant role in lignin biosynthesis by providing feruloyl-CoA as a precursor for both guaiacyl and syringyl lignin units [18]. Transgenic studies in various plant species demonstrate that CCoAOMT repression leads to significant reductions in both lignin content and composition, indicating the central importance of this enzyme in cell wall biosynthesis [18] [19].

Transcriptional Regulation of Biosynthetic Genes in Oat Tissues

The transcriptional regulation of avenanthramide biosynthetic genes in oat tissues represents a complex network of developmental, environmental, and stress-responsive control mechanisms [20] [21] [22]. Understanding these regulatory patterns provides insights into the spatial and temporal distribution of avenanthramide production and the physiological factors that influence their accumulation.

Expression pattern analysis reveals distinct tissue-specific profiles for the major biosynthetic genes [22] [23]. HHT genes (AsHHT1-6) show the highest expression levels in leaf tissues, particularly under stress conditions, with moderate expression in stems and seeds [3] [20]. The tissue-specific expression pattern correlates with the known function of avenanthramides as phytoalexins, providing defense against fungal pathogens in aerial plant parts [20] [24].

The 4CL gene family exhibits constitutive expression across multiple tissues, with enhanced levels during stress responses [11] [13]. As4CL1 and As4CL2 show overlapping but distinct expression patterns, with As4CL1 contributing the majority of total 4CL activity in most tissues [11]. The broad expression pattern reflects the central role of 4CL enzymes in phenylpropanoid metabolism, supporting not only avenanthramide biosynthesis but also lignin and flavonoid production [11] [13].

CCoAOMT gene expression follows a pattern consistent with both lignification and defense responses [18] [19]. The enzyme shows highest expression in developing vascular tissues and seeds, where lignin deposition occurs, but also responds to pathogen challenge and systemic acquired resistance signals [18] [25].

Environmental and stress factors significantly influence the transcriptional regulation of biosynthetic genes [20] [21]. Treatment with benzothiadiazole, a chemical inducer of systemic acquired resistance, dramatically enhances avenanthramide production through upregulation of HHT and related genes [20] [23]. The response to benzothiadiazole treatment is notably stronger than responses to salicylic acid, indicating distinct signaling pathways for avenanthramide induction [20].

Pathogen elicitors, including chitooligosaccharides and fungal extracts, rapidly induce HHT gene expression within hours of treatment [24] [26]. Among the chitooligosaccharides tested, penta-N-acetylchitopentaose shows the strongest induction of HHT activity, suggesting specific recognition mechanisms for fungal cell wall components [26] [27].

Light conditions also influence the expression of biosynthetic genes, though to a lesser extent than stress factors [22] [28]. Analysis of cellulose synthase-like genes, which share regulatory elements with phenylpropanoid genes, reveals light-responsive expression patterns that may extend to avenanthramide biosynthetic genes [22] [28].

Developmental regulation plays an important role in determining the timing and location of avenanthramide production [29] [30]. Gene expression analysis during oat grain development shows progressive changes in the expression of phenolic compound biosynthetic genes, with peak expression occurring during specific developmental windows [30]. The coordinated expression of multiple biosynthetic genes suggests the existence of master regulatory transcription factors that control the entire pathway [29] [31].

Transcription factor families involved in avenanthramide regulation include members of the MYB, WRKY, and AP2 families, which are known regulators of phenylpropanoid metabolism [31] [32]. WGCNA analysis has identified specific transcription factors, including MBF1c, SKP1, and CAND1, that show co-expression patterns with biosynthetic genes and may serve as regulatory hubs [31].

The tissue distribution of avenanthramides reflects the underlying gene expression patterns [23] [33]. Root tissues show lower but detectable levels of avenanthramides, while leaves and seeds contain the highest concentrations [23] [33]. The distribution pattern supports the dual role of avenanthramides as both constitutive antioxidants and inducible defense compounds.

Commercial oat products retain significant levels of avenanthramides, indicating that the biosynthetic capacity is maintained through processing [33]. Analysis of 22 commercial oat products reveals that different processing methods and tissue fractions result in varying avenanthramide content, with oat bran concentrate showing the highest levels due to its enrichment in aleurone and outer grain layers [33].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Exact Mass

283.0845

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24HT67X53Y

Other CAS

115610-36-1

Wikipedia

2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid

Dates

Last modified: 08-15-2023
1: Schär MY, Corona G, Soycan G, Dine C, Kristek A, Alsharif SNS, Behrends V, Lovegrove A, Shewry PR, Spencer JPE. Excretion of Avenanthramides, Phenolic Acids and their Major Metabolites Following Intake of Oat Bran. Mol Nutr Food Res. 2018 Jan;62(2). doi: 10.1002/mnfr.201700499. Epub 2017 Dec 29. PubMed PMID: 29024323; PubMed Central PMCID: PMC5836716.
2: Xie Z, Mui T, Sintara M, Ou B, Johnson J, Chu Y, O'shea M, Kasturi P, Chen Y. Rapid quantitation of avenanthramides in oat-containing products by high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (HPLC-TQMS). Food Chem. 2017 Jun 1;224:280-288. doi: 10.1016/j.foodchem.2016.12.079. Epub 2016 Dec 23. PubMed PMID: 28159267.
3: Sang S, Chu Y. Whole grain oats, more than just a fiber: Role of unique phytochemicals. Mol Nutr Food Res. 2017 Jul;61(7). doi: 10.1002/mnfr.201600715. Epub 2017 Feb 22. Review. PubMed PMID: 28067025.
4: Günther-Jordanland K, Dawid C, Dietz M, Hofmann T. Key Phytochemicals Contributing to the Bitter Off-Taste of Oat (Avena sativa L.). J Agric Food Chem. 2016 Dec 28;64(51):9639-9652. doi: 10.1021/acs.jafc.6b04995. Epub 2016 Dec 16. PubMed PMID: 27983806.
5: Fu J, Zhu Y, Yerke A, Wise ML, Johnson J, Chu Y, Sang S. Oat avenanthramides induce heme oxygenase-1 expression via Nrf2-mediated signaling in HK-2 cells. Mol Nutr Food Res. 2015 Dec;59(12):2471-9. doi: 10.1002/mnfr.201500250. Epub 2015 Sep 11. PubMed PMID: 26331632.
6: Gao C, Gao Z, Greenway FL, Burton JH, Johnson WD, Keenan MJ, Enright FM, Martin RJ, Chu Y, Zheng J. Oat consumption reduced intestinal fat deposition and improved health span in Caenorhabditis elegans model. Nutr Res. 2015 Sep;35(9):834-43. doi: 10.1016/j.nutres.2015.06.007. Epub 2015 Jun 30. PubMed PMID: 26253816; PubMed Central PMCID: PMC4561582.
7: Wang P, Chen H, Zhu Y, McBride J, Fu J, Sang S. Oat avenanthramide-C (2c) is biotransformed by mice and the human microbiota into bioactive metabolites. J Nutr. 2015 Feb;145(2):239-45. doi: 10.3945/jn.114.206508. Epub 2014 Dec 17. PubMed PMID: 25644343.
8: Yang J, Ou B, Wise ML, Chu Y. In vitro total antioxidant capacity and anti-inflammatory activity of three common oat-derived avenanthramides. Food Chem. 2014 Oct 1;160:338-45. doi: 10.1016/j.foodchem.2014.03.059. Epub 2014 Mar 21. PubMed PMID: 24799247.
9: Kim JM, Noh EM, Kwon KB, Hwang BM, Hwang JK, You YO, Kim MS, Lee W, Lee JH, Kim HJ, Kim JS, Lee YR. Dihydroavenanthramide D prevents UV-irradiated generation of reactive oxygen species and expression of matrix metalloproteinase-1 and -3 in human dermal fibroblasts. Exp Dermatol. 2013 Nov;22(11):759-61. doi: 10.1111/exd.12243. PubMed PMID: 24103002; PubMed Central PMCID: PMC4251632.
10: Chu YF, Wise ML, Gulvady AA, Chang T, Kendra DF, Jan-Willem van Klinken B, Shi Y, O'Shea M. In vitro antioxidant capacity and anti-inflammatory activity of seven common oats. Food Chem. 2013 Aug 15;139(1-4):426-31. doi: 10.1016/j.foodchem.2013.01.104. Epub 2013 Feb 10. PubMed PMID: 23561127.
11: Lee YR, Noh EM, Oh HJ, Hur H, Kim JM, Han JH, Hwang JK, Park BH, Park JW, Youn HJ, Jung SH, Kim BS, Jung JY, Lee SH, Park CS, Kim JS. Dihydroavenanthramide D inhibits human breast cancer cell invasion through suppression of MMP-9 expression. Biochem Biophys Res Commun. 2011 Feb 25;405(4):552-7. doi: 10.1016/j.bbrc.2011.01.065. Epub 2011 Jan 22. PubMed PMID: 21262201.
12: Ren Y, Yang X, Niu X, Liu S, Ren G. Chemical characterization of the avenanthramide-rich extract from oat and its effect on D-galactose-induced oxidative stress in mice. J Agric Food Chem. 2011 Jan 12;59(1):206-11. doi: 10.1021/jf103938e. Epub 2010 Dec 9. PubMed PMID: 21141964.
13: Lv N, Song MY, Lee YR, Choi HN, Kwon KB, Park JW, Park BH. Dihydroavenanthramide D protects pancreatic beta-cells from cytokine and streptozotocin toxicity. Biochem Biophys Res Commun. 2009 Sep 11;387(1):97-102. doi: 10.1016/j.bbrc.2009.06.133. Epub 2009 Jul 1. PubMed PMID: 19576175.
14: Matsukawa T, Ishihara A, Iwamura H. Induction of anthranilate synthase activity by elicitors in oats. Z Naturforsch C. 2002 Jan-Feb;57(1-2):121-8. PubMed PMID: 11926523.

Explore Compound Types